molecular formula C16H16FNO2 B5628240 2-(2-fluorophenoxy)-N-(2-methylbenzyl)acetamide

2-(2-fluorophenoxy)-N-(2-methylbenzyl)acetamide

Cat. No. B5628240
M. Wt: 273.30 g/mol
InChI Key: PESNQUKXBNQTSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-fluorophenoxy)-N-(2-methylbenzyl)acetamide often involves complex reactions and methodologies designed to introduce specific functional groups to the phenyl ring. For instance, derivatives of this compound, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, have been synthesized for applications in medical imaging, particularly as radioligands for peripheral benzodiazepine receptors (Zhang et al., 2005). The synthesis process often involves multiple steps, including halogenation, alkylation, and the use of specific reagents to introduce the fluorophenoxy and methylbenzyl groups.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields such as pharmaceuticals or materials science, and optimizing its synthesis route for large-scale production .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12-6-2-3-7-13(12)10-18-16(19)11-20-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESNQUKXBNQTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[(2-methylphenyl)methyl]acetamide

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